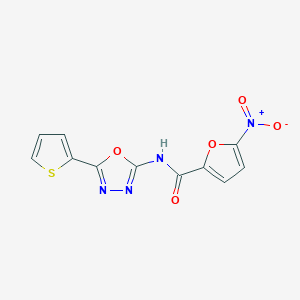

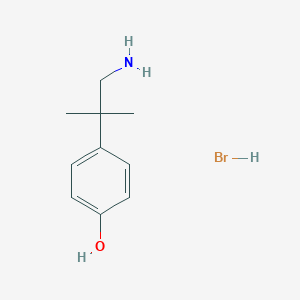

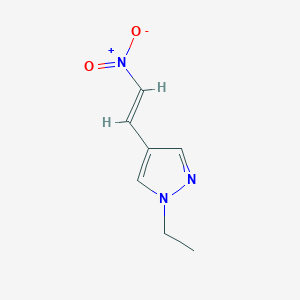

5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide" is a derivative of furan, which is a heterocyclic organic compound. The furan ring is substituted with a nitro group at the 5-position and a carboxamide group at the 2-position. The carboxamide is further substituted with a thiophene ring linked through an oxadiazole moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially including antimicrobial and antioxidant activities, as well as carcinogenic risks .

Synthesis Analysis

The synthesis of furan derivatives often involves the use of starting materials such as furonitrile or furan carboxylates. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared, which could be related to the synthesis of the compound . Schiff bases and azetidione derivatives have also been synthesized from nitrofurans, indicating a variety of synthetic pathways that could be adapted for the synthesis of the target compound . However, the exact synthetic route for "this compound" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and is often characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD). For example, a related compound with a nitro furan moiety has been structurally characterized to have a triclinic space group with specific cell parameters . Density functional theory (DFT) and Hirshfeld surface analysis can be used to further understand the intermolecular interactions and solid-state structure .

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including the formation of oxadiazoles and triazoles through cyclization reactions . The presence of a nitro group can also lead to the formation of Schiff bases when reacted with aldehydes . The reactivity of the nitro group and the potential for tautomerism, as seen in other furan derivatives, could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. The presence of a nitro group typically increases the reactivity of the compound and may contribute to its biological activity. Schiff bases derived from nitrofurans have shown antimicrobial and antioxidant activities, suggesting that the compound may also possess these properties . However, the carcinogenicity of nitrofurans is a significant concern, as some derivatives have been shown to induce tumors in animal models . The exact physical properties, such as melting point, solubility, and stability, of "this compound" are not provided in the data.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Compounds incorporating the 1,3,4-oxadiazole moiety, such as 5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, have been investigated for their biological effects. Studies have demonstrated the antimicrobial, antifungal, and anti-tubercular activities of these compounds. For instance, specific 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Anti-inflammatory and Antituberculosis Dual Inhibition

A series of derivatives featuring the 1,3,4-oxadiazole and nitrofuran groups have been synthesized to serve as dual inhibitors of inflammation and multidrug-resistant tuberculosis. These compounds have shown remarkable efficacy in inhibiting rat paw edema and have exhibited potent anti-tuberculosis activity at specific concentrations. The molecular docking studies have highlighted the significant roles of the oxadiazole and nitrofuran groups in inhibiting key enzymes related to these diseases (Turukarabettu et al., 2019).

properties

IUPAC Name |

5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O5S/c16-9(6-3-4-8(19-6)15(17)18)12-11-14-13-10(20-11)7-2-1-5-21-7/h1-5H,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSQWTAHRXUMGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)

![6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507420.png)